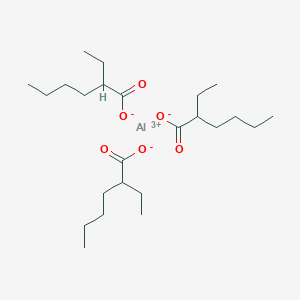

Aluminium 2-ethylhexanoate

Description

Properties

IUPAC Name |

aluminum;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Al/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUVPCZKRKOKMU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337909 | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-63-9 | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Aluminium 2 Ethylhexanoate

Established Pathways for Aluminium 2-Ethylhexanoate (B8288628) Preparation

Several well-established methods are employed for the preparation of aluminium 2-ethylhexanoate, each with distinct advantages and mechanistic features. These pathways include direct synthesis approaches, ligand exchange reactions, and electrolytically assisted processes.

Direct Synthesis Approaches

Direct synthesis methods are among the most straightforward routes to this compound. These typically involve the reaction of an aluminium source with 2-ethylhexanoic acid.

One common direct synthesis involves the neutralization of 2-ethylhexanoic acid with aluminium hydroxides or oxides. In this process, aluminium hydroxide (B78521) is reacted with two equivalents of 2-ethylhexanoic acid, often under reflux conditions in an inert solvent like toluene. The reaction proceeds through a proton transfer from the carboxylic acid to the hydroxide ligand, which is followed by the coordination of the carboxylate anions to the aluminium center, forming hydroxyaluminium bis(2-ethylhexanoate) and water. To ensure complete conversion and avoid the formation of aluminium tris(2-ethylhexanoate), a 2:1 molar ratio of 2-ethylhexanoic acid to aluminium hydroxide is typically maintained. The reaction is generally conducted at temperatures between 80°C and 120°C to increase the reaction rate while preventing the decomposition of the acid.

Another direct approach utilizes aluminium alkoxides, such as aluminium isopropoxide, as the starting material. This method offers the advantage of avoiding water formation, which can simplify the purification process. The mechanism involves the ligand exchange between the aluminium alkoxide and 2-ethylhexanoic acid, resulting in the formation of this compound and an alcohol byproduct. For instance, the reaction of aluminium isopropoxide with 2-ethylhexanoic acid yields hydroxyaluminium bis(2-ethylhexanoate) and isopropanol.

A third direct synthesis pathway is the hydrolysis of aluminium tris(2-ethylhexanoate). This method requires careful control of the amount of water to prevent excessive hydrolysis to aluminium oxides. The process typically begins with the synthesis of the precursor, aluminium tris(2-ethylhexanoate), by reacting aluminium chloride with sodium 2-ethylhexanoate. Subsequently, a controlled amount of water is added to induce partial hydrolysis.

| Direct Synthesis Method | Reactants | Key Products | Reaction Conditions |

| Neutralization | Aluminium hydroxide, 2-ethylhexanoic acid | Hydroxyaluminium bis(2-ethylhexanoate), Water | Reflux in toluene, 80-120°C, 2:1 molar ratio of acid to hydroxide |

| Alkoxide Route | Aluminium isopropoxide, 2-ethylhexanoic acid | Hydroxyaluminium bis(2-ethylhexanoate), Isopropanol | Avoids water formation |

| Hydrolysis | Aluminium tris(2-ethylhexanoate), Water | Hydroxyaluminium bis(2-ethylhexanoate) | Controlled addition of water |

Ligand Exchange Reactions in Aluminium Carboxylate Systems

Ligand exchange provides a versatile route for the synthesis of aluminium carboxylates. This method involves the reaction of a metal salt with a carboxylic acid, leading to the substitution of the original ligand with the carboxylate. While specific literature on ligand exchange for this compound is not abundant, the principles can be inferred from general knowledge of metal carboxylate chemistry.

The reaction between a metal halide and an alkanoic acid, for example, often requires the use of a base like triethylamine (B128534) to neutralize the hydrogen halide formed. An excess of the alkanoic acid may also be necessary to prevent the formation of mixed halide-alkanoate complexes. researchgate.net

In a broader context, metal 2-ethylhexanoates are coordination complexes, not simple ionic salts, with structures similar to metal acetates. atamanchemicals.com The 2-ethylhexanoate ligands can be displaced by other ligands, and this reactivity is central to their function in various applications.

Electrolytically Assisted Chemical Reaction Pathways

An alternative synthetic approach involves an electrolytically assisted chemical reaction. This method can produce metal 2-ethylhexanoates with high purity and yield. google.com The process utilizes an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments. google.com

In this setup, the metal to be carboxylated, in this case, aluminium, would serve as the anode. The reaction mixture consists of 2-ethylhexanoic acid, a low-molecular-weight aliphatic alcohol (like methanol), and an electroconductive additive. google.com A salt of 2-ethylhexanoic acid, such as an alkali metal or ammonium (B1175870) salt, is a suitable electroconductive additive. google.com

During electrolysis, the metal anode dissolves, and the metal ions react with the 2-ethylhexanoate ions present in the anolyte. The resulting this compound precipitates from the solution upon cooling and can be isolated by filtration. google.com The reaction temperature is typically controlled between 55-65°C to achieve an optimal reaction rate without causing thermal degradation of the product. google.com This method is advantageous as it can circumvent the contamination issues associated with other synthetic routes, such as the presence of unreacted oxides or hydroxides. google.com

Controlled Synthesis Strategies for Tailored this compound Structures

The ability to control the synthesis of this compound to produce tailored structures is of significant interest for specialized applications. This control can be exerted by manipulating reaction conditions and stoichiometry.

For instance, the molar ratio of the reactants is a critical parameter. In the direct synthesis from aluminium hydroxide and 2-ethylhexanoic acid, a 2:1 molar ratio of acid to hydroxide favors the formation of hydroxyaluminium bis(2-ethylhexanoate). Altering this ratio could potentially lead to the formation of aluminium tris(2-ethylhexanoate).

Furthermore, the synthesis of mixed-radical basic aluminium alkanoates has been demonstrated through coprecipitation methods. google.com This involves reacting an aqueous solution of aluminium chloride with a solution containing the sodium salts of different carboxylic acids, such as 2-ethylhexanoic acid and caprylic acid. google.com This approach allows for the creation of complex aluminium alkanoates with a combination of different carboxylate ligands, thereby tailoring the properties of the final product.

The choice of precursor can also influence the final structure. The use of aluminium isopropoxide leads to the formation of an alcohol byproduct instead of water, which can affect the subsequent reactivity and properties of the this compound complex.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

Understanding the kinetics and thermodynamics of the formation of this compound is essential for process optimization and control.

The rate of reaction in direct synthesis methods is influenced by temperature. For the reaction between aluminium hydroxide and 2-ethylhexanoic acid, conducting the reaction at elevated temperatures (80-120°C) accelerates the kinetics. However, excessively high temperatures can lead to the decomposition of the carboxylic acid.

Kinetic studies of related systems provide insights into the reaction mechanisms. For example, in crosslinking reactions catalyzed by hydroxyaluminium bis(2-ethylhexanoate), a temperature-dependent activation energy of approximately 50–60 kJ/mol has been reported. This value provides an estimate of the energy barrier that must be overcome for the reaction to proceed.

The kinetics of the reaction can also be controlled by factors such as stirring speed. Rapid stirring can help to mitigate inhomogeneity in the reaction mixture, particularly in heterogeneous systems like the reaction of solid aluminium hydroxide with liquid 2-ethylhexanoic acid.

| Kinetic/Thermodynamic Parameter | Value/Observation | Context |

| Activation Energy | ~50–60 kJ/mol | For a crosslinking reaction catalyzed by hydroxyaluminium bis(2-ethylhexanoate) |

| Reaction Temperature | 80–120°C | Accelerates kinetics in direct neutralization synthesis |

| Enthalpy of Combustion (2-ethylhexanoic acid) | -4.7979 to -4.8013 MJ/mol | Thermodynamic property of the reactant acid atamanchemicals.com |

| Heat of Reaction | Exothermic | For the neutralization of a carboxylic acid with a base atamanchemicals.com |

Advanced Spectroscopic and Characterization Techniques for Aluminium 2 Ethylhexanoate

Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of Aluminium 2-ethylhexanoate (B8288628).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and coordination modes within Aluminium 2-ethylhexanoate. The infrared spectrum of metal carboxylates, such as 2-ethylhexanoates, is characterized by prominent absorption bands corresponding to the carboxylate group (COO⁻). The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are particularly sensitive to the coordination environment of the metal ion. uwaterloo.ca

The coordination of the 2-ethylhexanoate ligand to the aluminum center can occur in several modes, including monodentate, bidentate chelating, and bidentate bridging. These different binding modes can be distinguished by analyzing the separation (Δν) between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νₐₛ - νₛ). For comparison, in sodium 2-ethylhexanoate, which is considered to have a largely ionic character, the asymmetric and symmetric carboxylate stretching modes are observed around 1550 cm⁻¹ and 1415 cm⁻¹, respectively. uwaterloo.ca In this compound, the presence of multiple peaks in the fingerprint region of the FTIR spectrum suggests an oligomeric structure with various binding modes. uwaterloo.ca

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |

| C-H Stretching | 2700-3000 | Indicates the presence of the ethyl and hexyl groups of the ligand. uwaterloo.ca |

| Asymmetric Carboxylate Stretching (νₐₛ) | 1500-1720 | Position is sensitive to the coordination mode of the carboxylate group to the aluminum center. uwaterloo.ca |

| Symmetric Carboxylate Stretching (νₛ) | ~1415 | Position, along with νₐₛ, helps in determining the binding mode of the ligand. uwaterloo.ca |

| C-H Bending (δCH) | ~1459 | Confirms the presence of the aliphatic backbone of the 2-ethylhexanoate ligand. uwaterloo.ca |

This table presents typical FTIR absorption bands for metal 2-ethylhexanoates and their significance in structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei, making it an invaluable technique for the microstructure analysis of this compound. Both proton (¹H) and aluminum-27 (B1245508) (²⁷Al) NMR are particularly insightful.

¹H NMR spectroscopy can be used to confirm the presence of the 2-ethylhexanoate ligand by identifying the characteristic signals of the protons in the ethyl and hexyl chains.

²⁷Al NMR is a powerful probe for determining the coordination number of the aluminum center. huji.ac.il Aluminum-27 is a quadrupolar nucleus, and the width of its NMR signal is highly dependent on the symmetry of the electronic environment around the aluminum atom. huji.ac.il Sharp signals are typically observed for aluminum in symmetric environments, while broader signals indicate a less symmetric environment. northwestern.edu In the context of materials derived from precursors like this compound, ²⁷Al solid-state NMR has been used to identify aluminum centers with different coordination numbers, such as four, five, and six-coordination. researchgate.net This information is crucial for understanding the polymeric or oligomeric nature of the compound in the solid state and in solution.

| NMR Nucleus | Information Obtained | Relevance to this compound |

| ¹H | Presence and structure of the organic ligand | Confirms the integrity of the 2-ethylhexanoate moiety. |

| ¹³C | Carbon skeleton of the organic ligand | Provides detailed information on the carbon framework of the ligand. |

| ²⁷Al | Coordination environment of the aluminum center | Elucidates the coordination number (e.g., four, five, or six-coordinate Al) and the symmetry of the aluminum sites, which is indicative of the compound's microstructure. huji.ac.ilresearchgate.net |

This table summarizes the application of different NMR nuclei for the characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present on the surface of a material. For this compound, XPS is primarily used to determine the oxidation state of aluminum and to study the surface chemistry.

The Al 2p core level spectrum is of particular interest. The binding energy of the Al 2p peak is indicative of the chemical environment of the aluminum atoms. For instance, XPS can distinguish between metallic aluminum and its oxides or hydroxides. thermofisher.com However, differentiating between various forms of aluminum oxide and hydroxide (B78521), such as Al₂O₃, Al(OH)₃, and AlOOH, can be challenging due to the overlapping binding energy ranges. xpsfitting.com In studies of aluminum oxides, the Al 2p peak for Al₂O₃ is often observed around 73.8 eV, while for Al(OH)₃, it appears at a slightly higher binding energy of approximately 74.8 eV. researchgate.net The O 1s spectrum can also provide complementary information, with peaks corresponding to Al-O and Al-OH bonds. researchgate.net

| XPS Spectral Region | Typical Binding Energy (eV) | Information Deduced for this compound |

| Al 2p | ~74 | Provides information on the oxidation state and chemical environment of aluminum at the surface. researchgate.net |

| O 1s | ~531-532 | Helps to distinguish between oxygen in the carboxylate group and any surface oxide or hydroxide species. researchgate.net |

| C 1s | ~285 | Confirms the presence of the organic ligand on the surface. |

This table outlines the key XPS regions and their utility in the surface analysis of this compound.

Diffraction and Scattering Techniques for Material Architecture

Diffraction and scattering techniques are employed to investigate the long-range order and nanoscale organization of this compound in various states.

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining the crystal structure of materials. For this compound, which may exist in a partially crystalline or amorphous state, XRD can provide valuable information about the degree of crystallinity and the arrangement of molecules in the solid state. In the broader context of materials synthesized from metal 2-ethylhexanoate precursors, XRD is routinely used to identify the crystalline phases formed after thermal treatment. For example, in the synthesis of yttria-stabilized zirconia (YSZ) from 2-ethylhexanoate precursors, XRD was used to identify the presence of both tetragonal and cubic phases. researchgate.net

Thermal Analysis Methodologies for Decomposition and Phase Behavior

Thermal analysis techniques are fundamental in determining the thermal stability and decomposition profile of this compound. These methods are essential for applications where the compound is subjected to elevated temperatures, such as in the formation of alumina (B75360) nanoparticles and films.

DSC analysis can reveal endothermic and exothermic processes, providing valuable information on the phase behavior of the material. For instance, the melting of the compound would be observed as an endothermic peak, indicating the energy absorbed during the transition from a solid to a liquid state. Conversely, crystallization upon cooling would appear as an exothermic peak.

Illustrative DSC Data for a Generic Metal Carboxylate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition | 50 | - | - |

| Crystallization | 120 | 135 | -85 |

| Melting | 210 | 225 | 150 |

Note: This table is for illustrative purposes and does not represent experimental data for this compound.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is critical for determining the thermal stability and decomposition pathway of this compound. The thermal decomposition of the carboxylate groups leaves behind an aluminum oxide network, a key process in its use for materials synthesis.

The TGA curve provides information on the temperatures at which decomposition events occur and the percentage of mass loss associated with each step. In an inert atmosphere, the decomposition of this compound is expected to proceed through the loss of the 2-ethylhexanoate ligands, ultimately yielding alumina (Al₂O₃) as the final residue. The study of other aluminum carboxylates has shown that the thermal decomposition typically occurs in distinct stages, corresponding to dehydration and decarboxylation. iaea.org

Expected TGA Profile for this compound Decomposition

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 100 - 200 | 5 - 10 | Loss of adsorbed water/solvent |

| 2 | 250 - 400 | 60 - 70 | Decomposition of 2-ethylhexanoate ligands |

| 3 | > 400 | - | Formation of stable aluminum oxide |

Note: This table represents a hypothetical decomposition pathway and is not based on experimental data for this compound.

Microscopic and Morphological Investigations

Microscopic techniques are essential for visualizing the structure, morphology, and surface features of this compound, particularly when it is used as a precursor for nanomaterials.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the morphology and nanostructure of materials derived from this compound. When used as a precursor in the synthesis of aluminum oxide nanoparticles, TEM can provide high-resolution images of the individual nanoparticles, revealing their size, shape, and crystallinity. researchgate.net SEM, on the other hand, is used to examine the surface morphology and topography of films or larger agglomerates of nanoparticles.

While specific TEM and SEM images of this compound are not widely published, the general application of these techniques to metal carboxylate-derived materials indicates that they are invaluable for assessing the quality and characteristics of the resulting nanostructures.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface topography of materials at the nanoscale. researchgate.net AFM would be particularly useful for characterizing thin films produced from this compound precursors. It can provide three-dimensional surface profiles, allowing for the measurement of surface roughness and the visualization of network structures.

In the context of materials science, AFM can be used to study the early stages of film formation and the evolution of the surface morphology during thermal treatment. This information is crucial for optimizing the deposition process to achieve desired film properties.

Chromatographic Methods for Compositional and Purity Analysis

Chromatographic techniques are vital for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound and analyzing its formulations.

The analysis of metal carboxylates, such as this compound, can be challenging due to their potential for co-precipitation with related compounds like the free carboxylic acid. tate.org.uk Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary chromatographic methods that can be adapted for this purpose.

For GC analysis, derivatization of the non-volatile this compound may be necessary to convert it into a more volatile compound suitable for GC separation. A study on the analysis of lead stearate (B1226849) and palmitate in paint samples utilized a silylation procedure to derivatize the metal carboxylates before GC/MS analysis. tate.org.uk A similar approach could potentially be developed for this compound.

HPLC, particularly with a suitable detector like a mass spectrometer (LC-MS), offers another powerful tool for the analysis of this compound. This technique can separate the compound from impurities without the need for derivatization, providing both qualitative and quantitative information. The choice of the stationary phase and mobile phase is critical for achieving a good separation.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixtures and Degradation Products

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC/MS is particularly valuable for its analysis within complex matrices and for the characterization of its degradation products. Due to the metallic nature of this compound, direct analysis by GC/MS is often challenging. Therefore, derivatization techniques are typically employed to convert the non-volatile metal carboxylate into a more volatile species suitable for gas chromatographic analysis.

A common approach for the analysis of metal soaps, including aluminum carboxylates, involves a derivatization step using silylating agents. unipi.it For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is capable of silylating both free fatty acids and fatty acid carboxylates, making them amenable to GC/MS analysis. unipi.it This allows for the qualitative and quantitative analysis of the 2-ethylhexanoate moiety in various samples.

The analysis of complex mixtures, such as paints or polymers containing this compound, often requires careful sample preparation to isolate the analyte of interest. researchgate.netnih.gov Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for compound identification.

The study of degradation products of materials containing this compound can also be effectively carried out using GC/MS, particularly in combination with pyrolysis. Pyrolysis-GC/MS (Py-GC/MS) is a technique where the material is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated and identified by GC/MS, providing insights into the original composition and degradation pathways of the material. researchgate.netmdpi.com

For example, the thermal degradation of polyesters containing 2-ethylhexanoate moieties can lead to the formation of a variety of smaller molecules. The identification of these degradation products is crucial for understanding the thermal stability and degradation mechanisms of the parent material.

The following tables provide illustrative examples of GC/MS parameters and potential degradation products that could be identified from a sample containing this compound.

Table 1: Illustrative GC/MS Operating Conditions for the Analysis of Derivatized 2-Ethylhexanoic Acid

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 80 °C (2 min hold), then ramp to 280 °C at 20 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table is a representative example and specific conditions may vary depending on the instrumentation and analytical goals. unipi.itresearchgate.net

Table 2: Potential Degradation Products of this compound Containing Materials Identified by GC/MS

| Compound Name | Chemical Formula | Potential Origin |

| 2-Ethylhexanoic acid | C₈H₁₆O₂ | Hydrolysis or thermal degradation of the salt |

| 2-Ethyl-1-hexene | C₈H₁₆ | Thermal decarboxylation |

| Heptane | C₇H₁₆ | Fragmentation of the ethylhexanoate chain |

| Carbon dioxide | CO₂ | Decarboxylation |

| Various short-chain alkanes and alkenes | Varies | Further fragmentation at high temperatures |

This table lists potential degradation products based on general chemical principles of carboxylate decomposition. The actual products and their relative abundances would depend on the specific degradation conditions (e.g., temperature, presence of oxygen).

Rheological Behavior and Gelation Mechanisms of Aluminium 2 Ethylhexanoate Systems

Fundamental Rheological Characterization of Aluminium 2-Ethylhexanoate (B8288628) Gels

The rheological properties of a material describe its deformation and flow characteristics under stress. For gel systems, rheology provides insight into the structure and strength of the internal network.

Oscillatory rheology is a non-destructive technique used to probe the viscoelastic nature of materials like gels. semanticscholar.org In these tests, a small, oscillating stress or strain is applied to the sample, and the resulting response is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For a system gelled with aluminium 2-ethylhexanoate, the formation of a continuous, three-dimensional network is indicated by a significant increase in both moduli. A true gel is typically characterized by the storage modulus being considerably higher than the loss modulus (G' > G''), and both moduli exhibiting a plateau over a range of frequencies. nih.govresearchgate.net This rheological signature signifies a predominantly elastic, solid-like material where the internal structure can store deformational energy. researchgate.net The magnitude of G' in the plateau region is often taken as a measure of the gel strength or stiffness; a higher G' value corresponds to a more rigid gel network. researchgate.net While specific values depend on factors like concentration and solvent, the viscoelastic profile confirms the successful formation of a stable gel structure.

Table 1: Representative Viscoelastic Properties of a Gel System This table illustrates the typical relationship between storage and loss moduli in a gelled system. Actual values for an this compound gel would vary based on formulation.

| Oscillatory Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Gel State |

|---|---|---|---|

| 0.1 | 1500 | 145 | Strong Gel-like (G' >> G'') |

| 1.0 | 1510 | 155 | Strong Gel-like (G' >> G'') |

| 10.0 | 1525 | 170 | Strong Gel-like (G' >> G'') |

| 100.0 | 1550 | 200 | Strong Gel-like (G' >> G'') |

This compound gels exhibit non-Newtonian flow behavior, specifically shear-thinning and thixotropy. wikipedia.org

Shear-thinning , or pseudoplasticity, is characterized by a decrease in viscosity as the applied shear rate increases. mdpi.com At rest or under low shear, the entangled polymer-like network of the gel provides high resistance to flow, resulting in high viscosity. When subjected to increasing shear stress, the network structure becomes partially disrupted and aligned in the direction of flow, leading to a significant drop in viscosity. This property is crucial in applications where a gel needs to be easily pumped or sprayed but must maintain its structure once the shear is removed.

Thixotropy is a time-dependent shear-thinning behavior. wikipedia.organton-paar.com When a thixotropic gel is subjected to constant shear, its viscosity decreases over time as the internal structure breaks down. If the shear is removed, the structure begins to reform, and the viscosity gradually recovers to its initial state. anton-paar.com This reversibility is a key feature of the physical gels formed by this compound. The time required for this structural recovery can vary significantly depending on the specific formulation.

Table 2: Illustrative Shear-Thinning Behavior in a Gelled Hydrocarbon This table is a representative example of shear-thinning behavior and is not based on specific experimental data for this compound.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Rheological State |

|---|---|---|

| 0.1 | 500 | High viscosity at low shear (gel-like) |

| 1.0 | 150 | Viscosity decreasing |

| 10.0 | 20 | Significant thinning |

| 100.0 | 5 | Low viscosity at high shear (fluid-like) |

Molecular-Level Interactions Governing Gelation in this compound

The macroscopic rheological properties of these gels are a direct consequence of the molecular-level interactions that drive the self-assembly of the gelling agent into a space-filling network.

The gelation mechanism is fundamentally rooted in the coordination chemistry of the aluminium center. Basic this compound, with the nominal formula Al(OH)(O₂CCHEt(CH₂)₃CH₃)₂, contains aluminium atoms, hydroxyl groups, and 2-ethylhexanoate ligands. wikipedia.org The aluminium centers can act as junction points, linking multiple carboxylate or hydroxyl groups. This leads to the formation of long-chain, polymer-like structures through coordination polymerization. The process can result in the formation of a polyaluminoxane network, where Al-O-Al linkages form the backbone of the gel structure. researchgate.net This covalent or semi-covalent network is the primary reason for the formation of a robust, solid-like gel.

While the coordination network forms the primary structure, non-covalent interactions are crucial for the hierarchical assembly and stability of the gel. nih.gov These weaker forces operate between the long hydrocarbon tails of the 2-ethylhexanoate ligands. The key non-covalent interactions include:

Van der Waals forces: These are attractive forces between the alkyl chains of the ethylhexanoate groups. In a nonpolar solvent like a hydrocarbon, these interactions become significant, promoting the aggregation of the polymer-like chains into thicker fibers or bundles. nih.gov

Hydrogen bonding: In basic this compound, the presence of hydroxyl (-OH) groups can lead to hydrogen bonding between different polymer chains, further strengthening the network junction points. nih.gov

These non-covalent interactions drive the supramolecular assembly of the initial coordination polymers into a complex, three-dimensional network that entraps the solvent molecules, leading to gelation. nih.gov

Influence of Solvent Systems and Concentration on Gelation Dynamics

The efficiency and characteristics of gelation are highly sensitive to the composition of the system, particularly the choice of solvent and the concentration of the gelling agent.

The interaction between the gelling agent and the solvent is a critical factor. researchgate.net Gelation occurs when the solvent is good enough to dissolve the gelling agent (allowing for molecular mobility) but poor enough to favor the self-assembly of the gelator molecules into a network. researchgate.net For this compound, nonpolar hydrocarbon solvents are typically used. The incompatibility between the polar Al-O core and the nonpolar solvent drives the aggregation and network formation.

Concentration plays a direct role in the kinetics and strength of the gel. As the concentration of this compound increases, the gelation time generally decreases, and the resulting gel becomes stronger and more stable. google.com Below a certain point, known as the critical gelation concentration, a stable, sample-spanning network does not form. nih.gov Increasing the concentration provides more gelling agent molecules to participate in network formation, leading to a denser network with enhanced mechanical properties. For example, studies on basic aluminum alkanoates have shown that increasing the concentration from 2% to 4% can dramatically decrease the time required for gelation and improve the long-term consistency of the gel. google.com

Table 3: Effect of Gelling Agent Concentration on Gel Formation Time Data adapted from performance characteristics of basic aluminum alkanoate gelling agents in hydrocarbon solvents. google.com

| Gelling Agent | Concentration (wt%) | Vortex Time (minutes) | Consistency after 24 hours |

|---|---|---|---|

| Basic Aluminum 2-ethylhexanoate | 2% | > 5 | No measurable consistency |

| Coprecipitated Basic Aluminum 2-ethylhexanoate-caprylate | 2% | ~4 | Measurable consistency |

| Coprecipitated Basic Aluminum 2-ethylhexanoate-caprylate | 4% | ~2 | Stable gel |

Mechanistic Models for Physical Gelation in Hydrocarbon and Organic Media

The physical gelation of this compound in non-polar environments such as hydrocarbon and organic solvents is primarily driven by the formation of a three-dimensional network of self-assembled fibrillar aggregates. This process is governed by a combination of non-covalent interactions, leading to the entrapment of solvent molecules and the subsequent transformation of the system from a low-viscosity solution (sol) to a viscoelastic solid (gel).

Key Aspects of the Gelation Mechanism:

Supramolecular Assembly: The fundamental mechanism involves the self-assembly of this compound molecules into long, anisotropic structures, often referred to as fibrils or fibers. This assembly is a thermodynamically driven process, analogous in some respects to crystallization, where molecules organize to minimize their free energy.

Role of Coordination and Hydrogen Bonding: The aluminum center of the molecule can participate in coordination interactions, while the carboxylate groups and potentially residual hydroxyl groups on basic aluminum soaps can engage in hydrogen bonding. These directional interactions are crucial in guiding the one-dimensional growth of the supramolecular chains.

Polymer-like Network Formation: The resulting network of entangled fibrils behaves in a manner similar to a polymer network. In some aluminum carboxylate systems, the gelation process can involve the polymerization of oligomers through the formation of Al-O-C linkages, further strengthening the gel network. This polymer-like structure is responsible for the solid-like rheological properties of the gel, such as its ability to support its own weight and exhibit a yield stress.

Influence of Molecular Structure: The branched nature of the 2-ethylhexanoate chain can influence the packing of the molecules within the self-assembled structures. The interplay between the coordination at the aluminum center and the steric hindrance from the branched chains dictates the morphology of the aggregates and, consequently, the macroscopic properties of the gel.

Comparative Rheological Analysis with Other Metal 2-Ethylhexanoate Gelators and Related Systems

A comparative analysis of this compound with other metal 2-ethylhexanoates, such as those of zinc and calcium, highlights the significant impact of the metal center on the gel's properties.

Comparative Rheological Data of Metal 2-Ethylhexanoate Systems

| Metal Cation | Typical Gel Structure/Interaction | Storage Modulus (G') | Loss Modulus (G'') | Viscosity (at low shear) | Key Observations |

| Aluminum (Al³⁺) | Forms robust, cross-linked polymer-like networks through strong coordination bonds. | High | Low | High | Gels are typically strong, with a pronounced elastic character (G' >> G''). Exhibits significant shear thinning. |

| Zinc (Zn²⁺) | Can form polymeric chains, with viscosity being highly dependent on the presence of these structures. | Moderate to High | Low to Moderate | Moderate to High | Rheology is strongly correlated with the degree of polymerization. Shows viscoelastic liquid or gel-like behavior. |

| Calcium (Ca²⁺) | Forms ionic aggregates and less defined networks compared to trivalent aluminum. | Lower | Higher | Lower to Moderate | Gels are generally weaker and may exhibit more viscous-like behavior compared to aluminum gels. |

Note: The values presented in the table are qualitative and intended for comparative purposes. The actual rheological parameters can vary significantly depending on the concentration, solvent, temperature, and specific preparation method.

Key Findings from Comparative Analysis:

Effect of Metal Valency: Trivalent aluminum ions (Al³⁺) generally form stronger and more elastic gels compared to divalent metal ions like zinc (Zn²⁺) and calcium (Ca²⁺). This is attributed to the higher coordination number and stronger cross-linking capabilities of the trivalent cation, leading to a more robust and interconnected gel network.

Zinc 2-Ethylhexanoate Systems: Studies on zinc 2-ethylhexanoate have shown a direct correlation between the viscosity of the system and the presence of polymeric zinc carboxylate species. The formation of these polymer chains is a key factor in the thickening and gelling behavior observed in these systems.

Calcium 2-Ethylhexanoate Systems: Calcium 2-ethylhexanoate tends to form less stable and weaker gels in organic solvents compared to its aluminum counterpart. This is likely due to the different coordination chemistry of calcium, which favors the formation of ionic aggregates rather than the extended covalent-like networks seen with aluminum.

Applications of Aluminium 2 Ethylhexanoate in Materials Science and Catalysis

Metal-Organic Precursor in Thin Film Deposition Technologies

Metal alkanoates with medium-sized carbon chains, especially metal 2-ethylhexanoates, are widely used as metal-organic precursors in materials science. researchgate.net Their utility stems from their ability to decompose cleanly at elevated temperatures, yielding high-purity inorganic materials. This property is leveraged in sophisticated deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processing to create thin films and oxide materials with tailored properties. researchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow thin films of various materials on a substrate. In this process, volatile metal-organic compounds are transported in the vapor phase to a heated substrate, where they decompose to form the desired film. Aluminum oxide (Al₂O₃), or alumina (B75360), films are of significant technological interest for applications ranging from protective coatings on cutting tools to dielectric layers in microelectronics, owing to their hardness, high corrosion resistance, and insulating properties. researchgate.netmdpi.com

While precursors like aluminum β-diketonates and aluminum alkoxides are commonly cited for alumina MOCVD, metal carboxylates such as aluminum 2-ethylhexanoate (B8288628) also serve as valuable precursors in materials science for such deposition techniques. researchgate.netresearchgate.netredalyc.org The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting film. The MOCVD process using these precursors allows for the deposition of crystalline alumina films at relatively low temperatures compared to conventional methods that use corrosive reactants like aluminum chloride (AlCl₃). researchgate.net

Table 1: MOCVD Process Parameters for Alumina Film Deposition

| Parameter | Description | Typical Range |

|---|---|---|

| Precursor | Volatile metal-organic compound containing aluminum. | e.g., Aluminum tris(acetylacetonate), Aluminum 2-ethylhexanoate |

| Substrate | Material on which the film is deposited. | Si(100), TiN-coated tungsten carbide, MgO (100) researchgate.netmdpi.com |

| Deposition Temperature | Temperature at which the precursor decomposes on the substrate. | 500 - 1100 °C researchgate.net |

| Carrier Gas | Inert gas used to transport the precursor vapor. | Argon, Nitrogen |

| Reactor Pressure | The pressure maintained inside the MOCVD reactor. | Low Pressure to High Vacuum |

The quality of the deposited alumina films, including their crystal structure (e.g., γ-Al₂O₃), surface morphology, and optical transparency, is highly dependent on the MOCVD process conditions, particularly the annealing temperature. mdpi.com

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials from a chemical solution. mdpi.com The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is widely employed for producing metal oxides with diverse and controllable morphologies, including nanoparticles, porous materials, and thin films. mdpi.commdpi.com

The chemistry of the sol-gel process is centered on the hydrolysis and condensation of molecular precursors, which are typically metal alkoxides or, in this context, metal carboxylates like aluminum 2-ethylhexanoate. researchgate.netmdpi.com In the case of an aluminum precursor, the process can be summarized in two main steps:

Hydrolysis: The aluminum precursor reacts with water, replacing its organic ligands (e.g., 2-ethylhexanoate groups) with hydroxyl (-OH) groups.

Condensation: The resulting molecules react with each other to form metal-oxygen-metal (Al-O-Al) bonds, leading to the formation of a three-dimensional oxide network that constitutes the gel. mdpi.com

Using precursors like aluminum 2-ethylhexanoate in sol-gel synthesis allows for precise control over the final material's composition and properties. researchgate.net For instance, modifying aluminum alkoxides with chelating agents can prevent precipitation and lead to transparent, homogeneous gels, which are crucial for optical applications. researchgate.net The gel is then typically subjected to a drying and heat treatment (calcination) process to remove residual organics and densify the material, yielding the final alumina product. mdpi.comresearchgate.net This method is valued for its low processing temperatures and ability to produce high-purity, homogeneous materials. researchgate.net

Catalytic Activity in Polymerization Processes

Aluminum complexes, including aluminum 2-ethylhexanoate, are effective catalysts in various polymerization reactions. They are particularly noted for their role in ring-opening polymerization (ROP) and coordination polymerization, where they can influence the polymer's molecular weight, structure, and properties. researchgate.netmdpi.com

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. wikipedia.org This method is used to synthesize a wide range of important biodegradable and biocompatible polymers, such as poly(l-lactide) (PLLA) and poly(ε-caprolactone) (PCL). researchgate.netresearchgate.net

Aluminum compounds are widely investigated as initiators for the ROP of cyclic esters. mdpi.comscholaris.ca Metal 2-ethylhexanoates are recognized as a class of catalysts for these reactions. researchgate.net While tin(II) 2-ethylhexanoate is a common industrial catalyst, concerns over tin's potential toxicity have driven research into alternatives based on less toxic metals like aluminum. researchgate.net

The polymerization is typically initiated by an aluminum alkoxide species, which can be formed in situ from the reaction of an aluminum complex with an alcohol co-initiator. mdpi.com The reaction proceeds through a coordination-insertion mechanism. scholaris.ca In the absence of an alcohol initiator, some aluminum complexes can produce cyclic polymers, whereas the presence of an alcohol leads to the formation of linear polymer chains. researchgate.net The activity and control over the polymerization are influenced by the specific structure of the aluminum complex and the reaction conditions. mdpi.comhw.ac.uk

Table 2: Aluminum-Catalyzed Ring-Opening Polymerization

| Feature | Description |

|---|---|

| Monomers | Cyclic esters such as ε-caprolactone (CL) and l-lactide (LLA). researchgate.net |

| Catalyst/Initiator | Aluminum complexes, including aluminum 2-ethylhexanoate. researchgate.netmdpi.com |

| Mechanism | Typically a coordination-insertion mechanism. scholaris.ca |

| Polymer Products | Biodegradable polyesters like poly(ε-caprolactone) (PCL) and poly(l-lactide) (PLLA). researchgate.netresearchgate.net |

| Control | Molecular weight and polymer structure (linear vs. cyclic) can be controlled by using co-initiators like benzyl alcohol. researchgate.net |

Coordination polymerization is a method that uses transition metal salts and complexes to produce polymers with a high degree of stereoregularity and linearity. wikipedia.orguomustansiriyah.edu.iq This technique, famously associated with Ziegler-Natta catalysts, involves the coordination of a monomer to a metal center before it is inserted into the growing polymer chain. wikipedia.orgfiveable.me Organoaluminium compounds are essential co-catalysts in many of these systems. wikipedia.org

The generally accepted mechanism for this type of polymerization is the Cossee-Arlman mechanism. It involves the following key steps:

The monomer (e.g., an alkene) coordinates to a vacant site on the metal catalyst center.

The coordinated monomer is then inserted into the existing metal-carbon bond of the growing polymer chain.

This process creates a new vacant site, allowing the next monomer to coordinate and continue the chain growth. wikipedia.org

Kinetic studies of ROP catalyzed by aluminum complexes are consistent with a coordination-insertion mechanism, where the monomer first coordinates to the aluminum center before the ring is opened and inserted into the polymer chain. scholaris.ca This controlled, stepwise addition allows for precise control over the polymer's architecture, including its molecular weight and tacticity (the stereochemical arrangement of monomer units). fiveable.me

Integration in Advanced Functional Materials

The materials synthesized using aluminum 2-ethylhexanoate as a precursor or catalyst are integrated into a variety of advanced functional materials. The properties of these materials are directly linked to the controlled synthesis processes enabled by the aluminum compound.

Binary or multimetallic oxides fabricated via sol-gel or MOCVD methods find use in several high-technology fields:

Electronics and Optics: Alumina films serve as dielectric layers, insulating barriers, and antireflection coatings. researchgate.netresearchgate.netmdpi.com Their high transparency in the visible region makes them suitable for optical devices. mdpi.com

Catalysis: High-purity alumina with a controlled porous structure is widely used as a catalyst support in the chemical industry due to its high surface area and thermal stability. researchgate.netmdpi.com

Protective Coatings: The inherent hardness and chemical inertness of alumina make it an excellent material for corrosion-resistant and wear-resistant coatings on metal surfaces and cutting tools. researchgate.netresearchgate.net

Polymers produced through aluminum-catalyzed ROP, such as polylactide (PLA) and polycaprolactone (PCL), are at the forefront of biodegradable materials development. Their applications include:

Biomedical Devices: Their biocompatibility and biodegradability make them suitable for use in sutures, drug delivery systems, and tissue engineering scaffolds. researchgate.net

Sustainable Packaging: As a biodegradable alternative to petroleum-based plastics, PLA is increasingly used for food packaging and disposable serviceware.

The versatility of aluminum 2-ethylhexanoate in enabling these advanced applications underscores its importance as a key chemical compound at the interface of precursor chemistry and materials science. researchgate.net

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of both organic and inorganic components, often resulting in synergistic effects and enhanced performance. Aluminium 2-ethylhexanoate is a key precursor in the synthesis of such materials, primarily through its use in sol-gel processes and as a crosslinking agent for polymers.

As a metal-organic precursor, this compound is particularly well-suited for non-hydrolytic sol-gel processing and Metal Organic Deposition (MOD) techniques. researchgate.net These methods are used to fabricate high-quality, thin inorganic films, such as alumina (Al₂O₃), on various substrates. researchgate.netresearchgate.net The 2-ethylhexanoate ligand provides a crucial balance; unlike short-chain alkanoates such as acetates which are often insoluble, and long-chain alkanoates which introduce excessive organic content, the medium-chain length of the 2-ethylhexanoate group ensures solubility and facilitates the formation of pure, defect-free films upon thermal decomposition. researchgate.net

The sol-gel process involves the conversion of molecular precursors into a colloidal solution (sol), which then forms an integrated network (gel). researchgate.net When an aluminium precursor like this compound is used, it undergoes hydrolysis and condensation reactions to form an aluminium oxide network. This process allows for the creation of thin, transparent alumina films with controlled thickness and properties. researchgate.netjournalijcar.orgi-asem.org The properties of these resulting inorganic films are highly dependent on the synthesis conditions, such as the annealing temperature.

Table 1: Properties of Sol-Gel Derived Alumina (Al₂O₃) Thin Films at Different Annealing Temperatures

| Annealing Temperature (°C) | Crystalline Phase | Average Bandgap (eV) | Refractive Index (n) | Transmittance (%) |

| 100 | Amorphous | 4.68 | ~1.54 | ~95 |

| 200 | θ-Al₂O₃ (polycrystalline) | 4.82 | ~1.64 | ~94 |

| 400 | θ-Al₂O₃ / γ-Al₂O₃ | 5.37 | ~1.56 | ~92 |

| 600 | γ-Al₂O₃ (polycrystalline) | 6.10 | ~1.57 | ~90 |

| This table presents typical data for alumina films synthesized via sol-gel methods, illustrating the material properties achievable using organoaluminium precursors. |

In addition to forming inorganic films, this compound functions as a crosslinking agent for polymers containing carboxylic acid groups. google.com The aluminium cation forms coordination bonds with the carboxylate groups on different polymer chains, creating a three-dimensional network structure. google.comlohtragon.com This ionic crosslinking mechanism significantly enhances the material's properties, including mechanical strength, thermal stability, and chemical resistance. lohtragon.com The use of this compound as a "delayed" crosslinking agent is particularly valuable in latex emulsions, as the gradual dissociation of the anion allows for uniform crosslink distribution while minimizing premature coagulation of the latex. google.com

Applications in Coatings and Specialized Formulations

In the coatings industry, this compound and related metal carboxylates are utilized as highly effective additives to modify and enhance formulation properties. Their primary roles include acting as driers, rheology modifiers, and adhesion promoters.

Metal 2-ethylhexanoates are widely recognized as driers in oxidatively curing coatings, such as alkyd resins. researchgate.netnih.gov They catalyze the oxidative polymerization of drying oils, accelerating the transition from a liquid film to a hard, durable coating. The aluminium ion can participate in the coordination and redox cycles that promote the formation of free radicals, which initiate the polymerization of unsaturated fatty acid chains in the resin.

The compound also serves as a rheology modifier, controlling the flow and viscosity of coatings and inks. In certain formulations, it acts as a thickening or gelling agent, preventing pigment settling during storage and controlling sag during application on vertical surfaces. This is achieved through the formation of a coordination network within the liquid formulation, which imparts a thixotropic (shear-thinning) behavior.

Furthermore, this compound is employed as an adhesion promoter, particularly for coatings applied to metallic substrates like aluminium alloys. ijcsi.pro The enhancement of adhesion can be attributed to several mechanisms. The compound can improve the wettability of the substrate surface, ensuring intimate contact between the coating and the metal. xmu.edu.cn More importantly, the aluminium center of the molecule can form strong chemical bonds (chelate complexes) with oxide or hydroxide (B78521) groups on the aluminium alloy surface, creating a robust bridge between the inorganic substrate and the organic polymer binder of the coating. xmu.edu.cnmdpi.com This improved interfacial bonding significantly increases the durability and corrosion resistance of the coating system. mdpi.com

Table 2: Functional Roles of this compound in Coating Formulations

| Function | Mechanism of Action | Resulting Property Improvement |

| Drier / Curing Agent | Catalyzes oxidative polymerization of binder resins. | Faster drying and curing times; improved film hardness. |

| Crosslinking Agent | Forms coordination bonds with carboxylated polymers. google.com | Increased mechanical strength, chemical resistance, and thermal stability. lohtragon.com |

| Adhesion Promoter | Forms chemical bonds with substrate surface oxides; improves surface wetting. ijcsi.proxmu.edu.cn | Enhanced coating adhesion to metal substrates; improved durability and corrosion protection. mdpi.com |

| Rheology Modifier | Creates a coordination network within the liquid formulation. | Prevention of pigment settling; control over viscosity and sag. |

Mechanistic Studies of Reactivity and Degradation Pathways

Decomposition Mechanisms of Aluminium 2-Ethylhexanoate (B8288628)

The decomposition of Aluminium 2-ethylhexanoate can proceed through several pathways, primarily dictated by the energy input and the presence of reactive species such as oxygen.

While specific studies on the thermal decomposition of pure this compound are not extensively detailed in publicly available literature, the degradation pathways can be inferred from the behavior of other metal carboxylates and related aluminum compounds. The thermal decomposition of metal carboxylates, such as malonates and succinates of transition metals, generally proceeds after initial dehydration, leading to the formation of metal oxides. For instance, the thermal decomposition of aluminum formate and basic acetate gels also shows a two-stage process: an initial decarboxylation and dehydration, followed by the formation of transition aluminas .

The thermal decomposition of this compound is expected to follow a similar pattern, involving the breaking of the aluminum-oxygen bond and the subsequent degradation of the 2-ethylhexanoate ligand. The likely products of thermal decomposition in an inert atmosphere would be alumina (B75360) (Al₂O₃) and a mixture of organic compounds derived from the 2-ethylhexanoate moiety. These organic products could include ketones, aldehydes, and hydrocarbons, formed through various free-radical and rearrangement reactions of the organic ligand at elevated temperatures. The use of metal 2-ethylhexanoates as precursors for the metal organic deposition (MOD) of metallic and metal oxide nanofilms relies on their thermal decomposition to yield the desired inorganic material researchgate.net.

The decomposition temperature for metal carboxylates varies depending on the metal and the structure of the carboxylate ligand. For example, anhydrous transition metal malonates and succinates decompose in the temperature ranges of 310–400°C and 400–525°C, respectively researchgate.net. It is anticipated that this compound would exhibit thermal decomposition within a comparable temperature range.

A proposed general mechanism for the thermal decomposition of a metal carboxylate like this compound can be envisioned as follows:

Initiation: Homolytic cleavage of the Al-O bond or C-C bond in the ethylhexanoate ligand at high temperatures.

Propagation: A series of radical reactions leading to the fragmentation of the organic ligand.

Termination: Formation of stable organic molecules and the inorganic residue, aluminum oxide.

Table 1: Inferred Thermal Decomposition Products of this compound

| Precursor | Decomposition Condition | Primary Inorganic Product | Potential Organic Byproducts |

| This compound | Inert Atmosphere, High Temperature | Aluminum Oxide (Al₂O₃) | 2-ethylhexanoic acid, ketones, aldehydes, various hydrocarbons |

The presence of oxygen can significantly alter the degradation pathway of this compound. Oxidative degradation is a common pathway for many organic and organometallic compounds nih.gov. While specific studies on the oxidative degradation of this compound are sparse, insights can be gained from the role of metal carboxylates in catalyzing the oxidation of polymers. Metal carboxylates can act as catalysts in oxidative degradation processes, suggesting they are susceptible to oxidation themselves researchgate.net.

The oxidative degradation of this compound likely involves the formation of hydroperoxides and subsequent radical chain reactions. The 2-ethylhexanoate ligand, being an organic moiety, is prone to attack by oxygen, especially at elevated temperatures. The process can be initiated by the formation of radicals on the hydrocarbon chain of the ligand, followed by reaction with molecular oxygen to form peroxy radicals. These radicals can then abstract hydrogen from other ligand molecules, propagating a chain reaction.

Initiation: Formation of alkyl radicals from the 2-ethylhexanoate ligand.

Propagation: Reaction with oxygen to form peroxy radicals, which then abstract hydrogen to form hydroperoxides and new alkyl radicals.

Decomposition of Hydroperoxides: Cleavage of the O-O bond in hydroperoxides to form alkoxy and hydroxyl radicals, which can lead to a variety of oxygenated organic products.

Termination: Combination of radicals to form stable, non-radical products.

Kinetic Studies of Chemical Transformations and Degradation

Thermogravimetric analysis (TGA) is a common technique used to study the kinetics of thermal decomposition jetir.orgmdpi.commdpi.com. By measuring the weight loss of a sample as a function of temperature at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various kinetic models like the Freeman-Carroll or Coats-Redfern methods jetir.org.

For instance, a kinetic study on the thermal decomposition of zinc and cadmium dialkanoates revealed that the activation energy and thermal stability are influenced by the structure of the alkanoate jetir.org. A similar approach for this compound would involve TGA experiments under controlled atmospheres (inert and oxidative) to determine its decomposition kinetics.

Table 2: Representative Kinetic Parameters for the Thermal Decomposition of Related Compounds

| Compound | Method | Activation Energy (Ea) | Key Findings |

| Zinc and Cadmium Dialkanoates | TGA | Varies with compound | Decomposition is a slow, non-spontaneous process. jetir.org |

| HAN/PVA Propellant with Al₂O₃ catalyst | TGA-DSC | 83.7 kJ·mol⁻¹ | Al₂O₃ has a significant catalytic effect on decomposition. icm.edu.pl |

Note: This table provides data for related compounds to illustrate the type of information obtained from kinetic studies, as specific data for this compound is not available.

Theoretical Modeling and Computational Chemistry Approaches to Reactivity

Theoretical modeling and computational chemistry offer powerful tools to investigate the reactivity and degradation mechanisms of molecules at an atomic level. While specific computational studies on the degradation of this compound are not prominent in the literature, computational models have been used to study related systems, such as the formation of metal soaps in oil paintings, which involves metal carboxylates researchgate.nettue.nl.

Density Functional Theory (DFT) is a common computational method used to model the electronic structure and reactivity of molecules. For this compound, DFT could be employed to:

Calculate the bond dissociation energies of the Al-O and various C-C and C-H bonds in the molecule to predict the initial steps of thermal decomposition.

Model the reaction pathways for both thermal and oxidative degradation to identify the most likely intermediates and products.

Simulate the interaction of the molecule with reactive oxygen species to understand the mechanism of oxidative degradation.

Computational studies on the formation of metal soaps have provided insights into the chemo-mechanical degradation processes in oil paintings, driven by the diffusion of fatty acids and the nucleation of metal soap crystals researchgate.nettue.nl. Similar approaches could be adapted to model the degradation of this compound, providing a theoretical framework to complement experimental studies.

Environmental Transformation Pathways and Speciation of Aluminium-Containing Substances

The environmental fate of this compound is determined by its transformation pathways in soil and water. As an organoaluminum compound, its behavior will differ from that of inorganic aluminum salts. The primary environmental transformation pathway is likely to be hydrolysis.

Organoaluminum compounds are generally reactive towards water nih.gov. The hydrolysis of this compound would lead to the formation of aluminum hydroxide (B78521) and 2-ethylhexanoic acid.

Al(OOCCH(C₂H₅)C₄H₉)₃ + 3H₂O → Al(OH)₃ + 3HOOCCH(C₂H₅)C₄H₉

The subsequent fate of these products would then be governed by their individual properties.

Aluminum Hydroxide (Al(OH)₃): This is a common form of aluminum in the environment. Its speciation is highly dependent on the pH of the surrounding medium. In acidic conditions, it can form soluble aluminum cations (e.g., Al³⁺, Al(OH)²⁺), while in alkaline conditions, aluminate anions (e.g., Al(OH)₄⁻) can be formed.

2-Ethylhexanoic Acid: This carboxylic acid is expected to undergo microbial degradation in the environment.

Future Research Directions and Emerging Areas

Innovations in Green and Sustainable Synthesis of Aluminium 2-Ethylhexanoate (B8288628)

The chemical industry is increasingly focusing on environmentally friendly manufacturing processes, and the synthesis of Aluminium 2-ethylhexanoate is no exception. Future research is geared towards developing "green" synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in the broader field of metal carboxylate synthesis highlights several innovative and sustainable approaches that could be adapted for this compound production. These include:

Solvent-Free Reactions: Traditional synthesis methods often rely on organic solvents. Emerging research focuses on solid-state reactions or methods that use the reactants themselves as the solvent, thereby eliminating volatile organic compounds (VOCs).

Use of Bio-based Precursors: A significant area of innovation lies in the use of starting materials derived from renewable biological sources. While traditional synthesis may use petroleum-based precursors, future methods could explore bio-derived 2-ethylhexanoic acid.

Catalytic Routes: The development of highly efficient and recyclable catalysts can significantly improve the sustainability of the synthesis process. Research into novel catalysts, including enzyme-based systems (biocatalysis), is a promising direction.

A comparative overview of traditional versus potential green synthesis methods is presented below:

| Synthesis Parameter | Traditional Methods | Emerging Green Methods |

| Solvents | Often rely on organic solvents | Solvent-free or use of green solvents (e.g., water, ionic liquids) |

| Energy Input | High energy consumption due to prolonged heating | Lower energy consumption through microwave or ultrasonic assistance |

| Atom Economy | May generate significant byproducts | Designed for high atom economy, minimizing waste |

| Precursors | Typically petroleum-based | Exploration of bio-based and renewable feedstocks |

| Catalysts | May use harsh or non-recyclable catalysts | Focus on recyclable, non-toxic, and biocatalysts |

The adoption of these green chemistry principles is anticipated to not only reduce the environmental footprint of this compound production but also potentially lead to more cost-effective and efficient manufacturing processes.

Development of Advanced Computational Models for Structure-Property Relationships

The performance of this compound in its various applications is intrinsically linked to its molecular structure and intermolecular interactions. Advanced computational modeling is emerging as a powerful tool to elucidate these complex structure-property relationships, enabling the rational design of materials with tailored characteristics.

Future research in this area will likely focus on the application of several computational techniques:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound molecules in different environments. americanelements.comwikipedia.org For instance, simulations can model the aggregation behavior of these molecules in solution, which is crucial for its function as a gelling agent or rheology modifier. americanelements.comwikipedia.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to accurately predict the electronic structure, bonding, and reactivity of this compound. This information is vital for understanding its catalytic activity and for designing more effective catalysts.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are being increasingly used to predict material properties based on structural features. strem.commdpi.com By training models on existing experimental and computational data, it may become possible to rapidly screen new derivatives of this compound for desired properties, accelerating the discovery of new applications. strem.commdpi.com

These computational approaches will allow researchers to build predictive models that connect molecular-level features to macroscopic properties, as summarized in the table below.

| Computational Method | Key Insights for this compound | Potential Impact |

| Molecular Dynamics (MD) | Aggregation behavior, interaction with solvents and polymers, rheological properties. americanelements.com | Design of more effective thickeners, gelling agents, and polymer additives. |

| Quantum Chemistry (DFT) | Electronic structure, reaction mechanisms, catalytic activity. | Development of novel catalysts for polymerization and other chemical transformations. |

| Machine Learning (ML) | Prediction of physical and chemical properties from molecular structure. strem.com | Accelerated discovery of new formulations and applications. strem.com |

The integration of these advanced computational models will be instrumental in deepening the fundamental understanding of this compound and in guiding the experimental design of next-generation materials.

Exploration of Novel Applications in Nanoscience and Microelectronics

The unique chemical properties of this compound make it a promising candidate for emerging applications in the high-tech fields of nanoscience and microelectronics. Its role as a precursor for the synthesis of advanced materials is a particularly active area of research.

In nanoscience, this compound is being investigated as a precursor for the controlled synthesis of aluminum oxide (Al₂O₃) nanoparticles. semanticscholar.org The thermal decomposition of this compound can yield alumina (B75360) nanoparticles with specific sizes and morphologies, which are crucial for their performance in various applications. semanticscholar.org The organic ligands in the precursor molecule can act as capping agents during particle formation, preventing agglomeration and allowing for better control over the final nanoparticle characteristics.

Potential applications of nanoparticles derived from this compound include:

High-Performance Ceramics: As a building block for advanced ceramic materials with enhanced mechanical and thermal properties.

Catalyst Supports: Providing high surface area supports for catalytic metals, enhancing their activity and stability.

Fillers for Polymer Nanocomposites: Improving the mechanical, thermal, and barrier properties of polymers.

In the realm of microelectronics, organometallic compounds are essential for the fabrication of semiconductor devices. researchgate.net High-purity metal carboxylates, including 2-ethylhexanoates, are being explored as precursors for thin-film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). google.comcymitquimica.com These techniques are used to create the intricate layers of materials that form modern integrated circuits. researchgate.net

The use of this compound in these applications requires extremely high purity, as even trace impurities can adversely affect the electronic properties of the semiconductor device. google.com

| Field | Application of this compound | Key Advantage |

| Nanoscience | Precursor for aluminum oxide nanoparticles | Control over particle size and morphology |

| Microelectronics | Precursor for thin-film deposition (MOCVD, ALD) | Delivery of high-purity aluminum for semiconductor manufacturing |

Future research will focus on optimizing the synthesis of high-purity this compound and tailoring its properties to meet the stringent demands of these advanced technological applications.

Interdisciplinary Research at the Interface of Soft Matter, Polymer Science, and Catalysis

This compound is a compound that sits (B43327) at the crossroads of several scientific disciplines, and its future potential will be significantly unlocked through interdisciplinary research. Its ability to influence the properties of soft materials, its role in polymer synthesis, and its catalytic activity make it a subject of interest for researchers in diverse fields.

In the domain of soft matter , the thickening and gelling properties of this compound are of primary importance. wikipedia.org Its molecules can self-assemble in non-polar solvents to form complex networks, leading to a significant increase in viscosity. wikipedia.org Understanding the rheological behavior of these systems is crucial for their application in lubricants, coatings, and inks. Future research will likely involve a combination of experimental rheology and computational modeling to unravel the mechanisms of self-assembly and network formation.

In polymer science , this compound and related compounds are utilized as catalysts or co-catalysts in polymerization reactions. americanelements.com For example, they can play a role in ring-opening polymerization of cyclic esters and the polymerization of olefins. americanelements.comresearchgate.net The structure of the aluminum complex can influence the kinetics of the polymerization and the properties of the resulting polymer, such as its molecular weight and stereochemistry.

The catalytic properties of this compound extend beyond polymerization. americanelements.com It can act as a Lewis acid catalyst in various organic reactions. researchgate.net The development of novel catalytic systems based on this compound, potentially in combination with other metal centers, is an active area of research. researchgate.net

The synergy between these fields is where the most exciting future developments are anticipated. For example:

Catalyst-Thickener Systems: Developing formulations where this compound acts as both a polymerization catalyst and a rheology modifier for the resulting polymer solution.

Functional Polymer Composites: Using this compound to synthesize in-situ aluminum oxide nanoparticles within a polymer matrix, creating nanocomposites with unique mechanical and optical properties.

Stimuli-Responsive Gels: Designing soft materials based on this compound that change their rheological properties in response to external stimuli like temperature or pH.

This interdisciplinary approach will be key to harnessing the full potential of this compound in the development of advanced materials with novel functionalities.

Q & A

Q. What are the optimal synthetic routes for preparing aluminium 2-ethylhexanoate, and how do reaction conditions influence purity?

this compound is typically synthesized via the reaction of aluminium hydroxide or aluminium salts with 2-ethylhexanoic acid under controlled conditions. Key parameters include:

- Solvent choice : Hydrocarbon solvents (e.g., toluene) or mineral spirits are preferred to avoid hydrolysis .

- Temperature : Reactions are conducted at 80–120°C to ensure complete neutralization while minimizing side reactions.

- Purification : Vacuum distillation or recrystallization removes unreacted acid or byproducts. Methodological consistency is critical to achieve >95% purity .

Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?

- FTIR spectroscopy : Confirms the presence of carboxylate ligands (asymmetric COO⁻ stretch at ~1540 cm⁻¹) and hydroxyl groups (broad peak ~3450 cm⁻¹) .

- NMR (¹H and ²⁷Al) : ¹H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm), while ²⁷Al NMR distinguishes tetrahedral vs. octahedral coordination .

- Elemental analysis : Validates stoichiometry (e.g., Al:C ratio) .